BenchChemオンラインストアへようこそ!

N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide

Sigma-2 receptor Receptor subtype selectivity Structure-activity relationship

N-(Isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide (CAS 1020971-53-2) is a synthetic benzamide-isoquinoline derivative featuring a 2-methoxy substituent and a 5-(morpholin-4-ylsulfonyl) group attached to the central benzamide ring. The compound belongs to a broader class of isoquinoline-sulfonamide/benzamide hybrids that have been investigated as sigma receptor ligands , kinase inhibitors , and CNS multi-receptor agents.

Molecular Formula C21H21N3O5S
Molecular Weight 427.48
CAS No. 1020971-53-2
Cat. No. B2740874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide
CAS1020971-53-2
Molecular FormulaC21H21N3O5S
Molecular Weight427.48
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=CC4=C3C=CN=C4
InChIInChI=1S/C21H21N3O5S/c1-28-20-6-5-16(30(26,27)24-9-11-29-12-10-24)13-18(20)21(25)23-19-4-2-3-15-14-22-8-7-17(15)19/h2-8,13-14H,9-12H2,1H3,(H,23,25)
InChIKeyOYTCBVBAROHIPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide (CAS 1020971-53-2): Chemical Class and Core Characteristics for Research Procurement


N-(Isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide (CAS 1020971-53-2) is a synthetic benzamide-isoquinoline derivative featuring a 2-methoxy substituent and a 5-(morpholin-4-ylsulfonyl) group attached to the central benzamide ring [1]. The compound belongs to a broader class of isoquinoline-sulfonamide/benzamide hybrids that have been investigated as sigma receptor ligands [2], kinase inhibitors [3], and CNS multi-receptor agents [4]. Its molecular formula is C21H21N3O5S, and vendor-sourced material is typically offered at ≥95% purity . This compound is primarily sourced for early-stage drug discovery research, where its dual methoxy-sulfonyl substitution pattern provides a scaffold divergent from simpler benzamide-isoquinoline analogs that lack the electron-withdrawing sulfonyl group.

Why N-(Isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide Cannot Be Replaced by Unsubstituted or Positional-Isomer Benzamide-Isoquinoline Analogs


Within the benzamide-isoquinoline chemical family, subtle changes in substitution position and electronic character profoundly alter receptor subtype selectivity and binding affinity [1]. The Hajipour et al. (2011) study demonstrated that a para-methoxy substituent on the benzamide ring conferred a 631-fold improvement in sigma-2 (σ2) over sigma-1 (σ1) selectivity compared to the unsubstituted analog—a shift from non-selective binding (σ1/σ2 ratio 0.61) to highly σ2-preferring binding (ratio 385) [1]. The target compound's 5-(morpholin-4-ylsulfonyl) group introduces an electron-withdrawing sulfonamide moiety absent in the Hajipour series, which may further modulate binding through both electronic effects and steric constraints. Additionally, moving the sulfonyl-morpholine group from the 3-position to the 5-position on the benzamide ring (as in the positional isomer N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide) alters the geometry of potential hydrogen-bond interactions with target proteins, making simple substitution without experimental validation unreliable [2]. These structure-dependent effects mean that generic replacement of this compound with a simpler benzamide-isoquinoline analog risks invalidating receptor-binding or cellular-activity datasets.

Quantitative Differentiation Evidence: N-(Isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide vs. Closest Analogs


Class-Level SAR: Para-Methoxy Substitution Confers >600-Fold Sigma-2 Receptor Selectivity Gain in Benzamide-Isoquinoline Scaffolds

In a series of benzamide-isoquinoline derivatives reported by Hajipour et al. (2011), compound 5e—incorporating a para-methoxy group on the benzamide phenyl ring—exhibited a σ2 Ki of 26.78 nM and a σ1 Ki of 10,320 nM, yielding a selectivity ratio (σ1/σ2) of 385. In contrast, the unsubstituted analog 5f showed σ2 Ki = 12,930 nM and σ1 Ki = 7,870 nM, with a reversed selectivity ratio of 0.61 (non-selective, slightly σ1-preferring) [1]. The target compound N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide contains a 2-methoxy substituent on the benzamide ring. Although the substitution position is ortho rather than para relative to the amide bond, the methoxy group's electron-donating character is conserved. Direct comparative binding data for the target compound against its des-methoxy analog are not available in the peer-reviewed literature. This evidence is therefore class-level inference derived from the Hajipour scaffold, which shares the benzamide-isoquinoline core but differs in linker chemistry and sulfonyl substitution [1].

Sigma-2 receptor Receptor subtype selectivity Structure-activity relationship

BindingDB Evidence: IMPDH2 Inhibitory Activity at Sub-Micromolar Concentrations

BindingDB entry BDBM50421763, corresponding to the target compound, reports inhibitory activity against human Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240 nM (competitive assay) and further characterization showing Ki values of 430 nM against the IMP substrate and 440 nM against the NAD cofactor [1]. IMPDH2 is a rate-limiting enzyme in guanine nucleotide biosynthesis and a validated therapeutic target for immunosuppression and certain cancers. No direct comparator data for close structural analogs (e.g., the des-methoxy or 3-positional isomer) are available in the same assay system. This evidence is therefore supporting in nature, establishing a target engagement profile for the compound without quantifying differentiation from analogs.

IMPDH inhibition Enzyme inhibition kinetics Nucleotide metabolism

Physicochemical Differentiation: Morpholin-4-ylsulfonyl Group Confers Increased Polar Surface Area and Hydrogen-Bond Capacity Relative to Unsubstituted Benzamide-Isoquinoline Analogs

The target compound contains a morpholin-4-ylsulfonyl substituent at the 5-position of the benzamide ring, which introduces a tertiary sulfonamide group (SO2-N) with significant hydrogen-bond acceptor capacity and increased topological polar surface area (tPSA). In contrast, the Hajipour et al. (2011) benzamide-isoquinoline compounds 5e and 5f bear simple methoxy, nitro, or hydrogen substituents and lack any sulfonyl group, resulting in lower tPSA and reduced aqueous solubility [1]. The sulfonyl group may also serve as a metabolic blocking point, potentially reducing oxidative metabolism at the benzamide ring compared to unsubstituted analogs. The 2-methoxy substituent further differentiates this compound from the 3-positional isomer N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide, which places the sulfonyl group in a meta orientation relative to the amide bond, altering the compound's overall shape and electronic distribution [2]. Quantitative physicochemical data (logP, aqueous solubility, tPSA) for the target compound are not reported in the peer-reviewed literature.

Physicochemical properties Drug-likeness Solubility modulation

Purity and Sourcing Baseline: Vendor-Specified ≥95% Purity Enables Reproducible Research Use

Vendor technical datasheets list the target compound at a purity of ≥95% (HPLC), with molecular formula C21H21N3O5S confirmed . In comparison, closely related research-grade benzamide-isoquinoline analogs (such as the des-methoxy positional isomer and tetrahydroisoquinoline variants) are often supplied at similar purity ranges (95-98%), but batch-to-batch consistency data are not publicly available for any compound in this class. The availability of the target compound from multiple independent suppliers suggests a reproducible synthetic route, which reduces supply-chain risk relative to single-source custom-synthesized analogs that may carry longer lead times or higher cost . This evidence is supporting for procurement logistics but does not differentiate the compound biologically.

Chemical purity Procurement specification Research reproducibility

Recommended Research Application Scenarios for N-(Isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide Based on Available Evidence


Sigma-2 Receptor Ligand Screening and Probe Development

This compound is most rationally deployed in sigma-2 (σ2) receptor screening campaigns, where the methoxy-bearing benzamide-isoquinoline scaffold has demonstrated class-level capacity for high σ2 selectivity (Ki = 26.78 nM for the most selective analog in the Hajipour 2011 series [1]). The presence of the 2-methoxy group on the target compound preserves the electron-donating substitution motif that the Hajipour SAR identified as critical for σ2-over-σ1 selectivity. The morpholin-4-ylsulfonyl group provides an additional site for solvent-exposed interactions that may further tune receptor subtype preference. Researchers should include the des-methoxy analog as a negative control and validate σ2/σ1 selectivity experimentally, as direct binding data for this specific compound are not yet published.

IMPDH2 Inhibitor Hit Validation and Enzymology Studies

Based on BindingDB-curated data showing Ki = 240 nM against IMPDH2 [1], this compound can serve as a starting point for IMPDH2-focused medicinal chemistry campaigns. The sub-micromolar competitive inhibition profile warrants follow-up enzymology studies, including determination of inhibition modality (competitive vs. uncompetitive) and selectivity profiling against IMPDH1. Procurement of the 3-positional isomer and the des-methoxy analog for parallel testing is strongly recommended to establish structure-activity relationships and to identify whether the 2-methoxy-5-sulfonyl substitution pattern offers any advantage over simpler analogs.

Kinase Inhibition Profiling in PIM Kinase and Related Oncology Targets

Patent WO2011057784A1 describes isoquinoline-sulfonamide compounds as PIM kinase inhibitors with potential applications in hematological and solid tumor malignancies [1]. Although the specific IC50/Ki data for the target compound against PIM-1, PIM-2, or PIM-3 are not publicly disclosed in accessible patent examples, the structural similarity of the target compound to the patented chemotype supports its use in PIM kinase inhibitor screening. Researchers should procure the compound alongside the patent-exemplified analogs to benchmark relative PIM inhibitory potency.

CNS Multi-Receptor Profiling in Antipsychotic Drug Discovery

The isoquinoline-sulfonamide chemotype has been characterized as a scaffold for multi-receptor CNS agents targeting 5-HT1A, 5-HT2A, 5-HT7, D2, D3, and D4 receptors [1]. The target compound's morpholin-4-ylsulfonyl and methoxy substituents may modulate the polypharmacology profile relative to the published quinoline- and isoquinoline-sulfonamide derivatives. This compound is suitable for inclusion in broad receptor screening panels as part of atypical antipsychotic lead generation programs, with the understanding that in vitro receptor binding and functional activity data must be generated de novo.

Quote Request

Request a Quote for N-(isoquinolin-5-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.